molecular formula C20H20N4O2 B2604464 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-31-3

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2604464
CAS No.: 946355-31-3
M. Wt: 348.406
InChI Key: FJQHFUVOOROTDM-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group linked to a pyrimidine ring through an amino phenyl bridge. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Ethoxylation: The pyrimidine derivative is then ethoxylated using ethyl iodide under basic conditions to introduce the ethoxy group.

    Amination: The ethoxy-substituted pyrimidine is reacted with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-((6-carboxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, while reduction could produce N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzylamine.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancers and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
  • N-(4-((6-ethoxy-2-chloropyrimidin-4-yl)amino)phenyl)benzamide
  • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The ethoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-19-13-18(21-14(2)22-19)23-16-9-11-17(12-10-16)24-20(25)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQHFUVOOROTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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